molecular formula C10H12N2O2 B11949359 2-Benzylpropanediamide CAS No. 1846-13-5

2-Benzylpropanediamide

Cat. No.: B11949359
CAS No.: 1846-13-5
M. Wt: 192.21 g/mol
InChI Key: RBRUESIJXFRMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylpropanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylpropanediamide typically involves the reaction of benzylamine with a suitable acylating agent. One common method is the reaction of benzylamine with propanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the amide can yield primary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of amides to amines.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

2-Benzylpropanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzylpropanediamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The benzyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: Similar structure but lacks the propyl group.

    N-Benzylacetamide: Similar structure but with an acetyl group instead of a propyl group.

    N-Benzylformamide: Similar structure but with a formyl group instead of a propyl group.

Uniqueness

2-Benzylpropanediamide is unique due to the presence of both the benzyl and propyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9(13)8(10(12)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,13)(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRUESIJXFRMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400130
Record name 2-benzylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-13-5
Record name 2-benzylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylmalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.